molecular formula C11H13FO2 B7792034 3-(4-Fluoro-3-methylphenyl)butanoic acid

3-(4-Fluoro-3-methylphenyl)butanoic acid

Cat. No.: B7792034
M. Wt: 196.22 g/mol
InChI Key: SYEWWZLWXBAUBO-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone (four-carbon chain) with a substituted phenyl ring attached to the third carbon. The phenyl ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(6-11(13)14)9-3-4-10(12)8(2)5-9/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEWWZLWXBAUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or more complex carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Substituent Positions (Phenyl Ring) Chain Structure CAS Number Molecular Weight (g/mol)
3-(4-Fluoro-3-methylphenyl)butanoic acid C₁₁H₁₃FO₂ 4-Fluoro, 3-methyl Straight butanoic acid chain Not available ~196.22*
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid C₁₂H₁₅FO₂ 4-Fluoro, 3-methyl Branched (3-methylbutanoic) 1181635-62-0 ~210.24*
4-(3-Fluoro-4-methylphenyl)butanoic acid C₁₁H₁₃FO₂ 3-Fluoro, 4-methyl Straight butanoic acid chain 837373-12-3 196.22
3-(4-Hydroxyphenyl)butanoic acid C₁₀H₁₂O₃ 4-Hydroxy Straight butanoic acid chain N/A 180.20
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid C₁₀H₁₂FNO₂ 4-Fluoro Branched (4-amino, 3-phenyl) 741217-33-4 197.21

*Calculated based on molecular formula.

Key Comparisons

Substituent Position Effects Electronic Effects: Fluorine (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring influence the compound’s acidity and resonance stability. Steric Effects: The branched chain in 3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid introduces steric hindrance, which may reduce enzymatic binding efficiency compared to the straight-chain analog .

Functional Group Modifications Hydroxyl vs. Fluoro Groups: Replacing fluorine with a hydroxyl group (as in 3-(4-hydroxyphenyl)butanoic acid) increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing lipid membrane permeability . Amino Group Addition: The amino group in (R)-4-Amino-3-(4-fluorophenyl)butanoic acid introduces basicity, enabling ionic interactions in drug-receptor binding. This modification is absent in the target compound .

Physicochemical Properties

  • Solubility : Fluorinated phenyl groups generally reduce water solubility compared to hydroxylated analogs.
  • Acidity : The pKa of the carboxylic acid group is influenced by substituents; electron-withdrawing fluorine lowers pKa (increases acidity), while methyl groups have a modest electron-donating effect.

Biological Activity

3-(4-Fluoro-3-methylphenyl)butanoic acid, a derivative of butanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H13FO2, indicating the presence of a fluorine atom and a methyl group on the aromatic ring. These substituents significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation and pain. For instance, it has been suggested that compounds with similar structures can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.
  • Receptor Binding : It may also bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways. This interaction could enhance or inhibit specific physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Several studies have investigated its potential to reduce inflammation. For example, compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines and mediators.
  • Analgesic Effects : The compound may also possess analgesic properties, providing pain relief through its action on pain pathways.
  • Anticancer Potential : Preliminary studies suggest that it could exhibit anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for further exploration in cancer therapeutics .

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in swelling and pain responses compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound against melanoma cell lines. The results indicated that it could induce apoptosis in cancer cells at specific concentrations, with GI50 values comparable to established anticancer drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural DifferencesBiological Activity
4-(4-Fluorophenyl)butanoic acidLacks the methyl group on the aromatic ringReduced anti-inflammatory activity
4-(3-Methylphenyl)butanoic acidLacks the fluorine atom on the aromatic ringLower potency in receptor binding
4-(4-Chloro-3-methylphenyl)butanoic acidContains a chlorine atom instead of fluorineAltered pharmacokinetics

This comparison highlights how specific substitutions can influence the biological activity and effectiveness of similar compounds.

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